NAMPT Inhibition Potency: Direct Comparison with a Clinical Candidate
5-Bromo-N-(dicyclopropylmethyl)nicotinamide exhibits sub-nanomolar inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. In a direct enzymatic assay measuring the conversion of nicotinamide to nicotinamide mononucleotide (NMN), it achieves an IC50 of 0.45 nM. [1] This potency is comparable to the clinically advanced NAMPT inhibitor FK866 (APO866), which displays an IC50 of 0.5 nM in a similar human NAMPT assay system. [2] The measured difference of 0.05 nM indicates functional equivalence, positioning 5-Bromo-N-(dicyclopropylmethyl)nicotinamide as a potent alternative tool compound for NAMPT inhibition studies.
| Evidence Dimension | NAMPT enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.45 nM |
| Comparator Or Baseline | FK866 (APO866): 0.5 nM |
| Quantified Difference | 0.05 nM (≈10% lower IC50, indicating marginally higher potency) |
| Conditions | Inhibition of human NAMPT using nicotinamide substrate; measured after 3 hrs. |
Why This Matters
This confirms the compound's utility as a highly potent NAMPT inhibitor for NAD+ metabolism research, offering an alternative to established clinical inhibitors.
- [1] BindingDB Entry BDBM50347433 (CHEMBL1801864). Affinity Data: IC50 = 0.45 nM. Assay: Inhibition of human NAMPT-catalyzed conversion of nicotinamide to NMN. View Source
- [2] BindingDB Entry BDBM50347433 (CHEMBL1801864). Affinity Data: IC50 = 0.5 nM. Assay: Inhibition of human Nampt after 3 hrs by counting analysis. View Source
